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molecular formula C8H7BrN4O B3037194 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 474709-32-5

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B3037194
M. Wt: 255.07 g/mol
InChI Key: QBNAMJNGXIDVSS-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

A mixture of 1.94 g ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, 6 mL hydrazine monohydrate and 20 mL ethanol was heated for 1 hour under reflux. The precipitated crystals were collected by filtration, washed with ethanol and dried under reduced pressure by a vacuum pump to give 1.71 g of the title compound as pale yellow crystals.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([O:13]CC)=O)=[CH:9][N:10]=2)[CH:7]=1.O.[NH2:17][NH2:18]>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([NH:17][NH2:18])=[O:13])=[CH:9][N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure by a vacuum pump

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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